molecular formula C18H13F3N2O3 B4406336 2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B4406336
M. Wt: 362.3 g/mol
InChI Key: RMBQSXPHYRRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TTFA, is an organic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as an inhibitor of the mitochondrial respiratory chain complex II, specifically targeting succinate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to apoptosis in cancer cells. This compound also has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve glucose tolerance and insulin sensitivity in animal models. It has also been found to have anti-inflammatory effects in the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential toxicity, as it can induce apoptosis in healthy cells as well as cancer cells. Careful dosage and administration is necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several potential future directions for the study of 2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on glucose tolerance and insulin sensitivity, which could lead to the development of new treatments for diabetes.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anticancer properties by inhibiting the mitochondrial respiratory chain complex II, leading to the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-7-5-13(6-8-14)22-17(25)10-23-9-12(11-24)15-3-1-2-4-16(15)23/h1-9,11H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBQSXPHYRRFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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